2-methylpent-3-yn-2-amine hydrochloride 2-methylpent-3-yn-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13020497
InChI: InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H
SMILES: CC#CC(C)(C)N.Cl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol

2-methylpent-3-yn-2-amine hydrochloride

CAS No.:

Cat. No.: VC13020497

Molecular Formula: C6H12ClN

Molecular Weight: 133.62 g/mol

* For research use only. Not for human or veterinary use.

2-methylpent-3-yn-2-amine hydrochloride -

Specification

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
IUPAC Name 2-methylpent-3-yn-2-amine;hydrochloride
Standard InChI InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H
Standard InChI Key YTAGYALRXGSLCR-UHFFFAOYSA-N
SMILES CC#CC(C)(C)N.Cl
Canonical SMILES CC#CC(C)(C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylpent-3-yn-2-amine hydrochloride consists of a five-carbon chain (pentynyl group) with a triple bond between carbons 3 and 4. A methyl group and a protonated amine group are both attached to carbon 2, forming a tertiary amine structure. The hydrochloride salt forms via the reaction of the free base with hydrochloric acid, resulting in the ionic pairing of the ammonium cation (C₆H₁₂N⁺) and chloride anion (Cl⁻).

Structural Formula:

  • Free base: CH3C(CH3)(NH2)CCH\text{CH}_3-\text{C}(\text{CH}_3)(\text{NH}_2)-\text{C}\equiv\text{CH}

  • Hydrochloride: CH3C(CH3)(NH3+Cl)CCH\text{CH}_3-\text{C}(\text{CH}_3)(\text{NH}_3^+\text{Cl}^-)-\text{C}\equiv\text{CH}

Physicochemical Characteristics

Data for the free base (2-methylpent-3-yn-2-amine) provides foundational insights into the hydrochloride’s properties :

PropertyFree Base ValueHydrochloride (Expected)
Molecular FormulaC₆H₁₁NC₆H₁₂ClN
Molecular Weight (g/mol)97.16133.62
Density (g/cm³)0.847~1.1–1.3 (typical amine salts)
Boiling Point (°C)133.6Decomposes before boiling
Flash Point (°C)31Higher due to ionic nature
SolubilityLow in waterHigh in polar solvents (e.g., water)

The hydrochloride’s increased polarity enhances its solubility in aqueous media, making it preferable for biological assays. Its thermal stability is likely reduced compared to the free base, with decomposition occurring at elevated temperatures.

Synthesis and Production

Free Base Synthesis

The parent amine, 2-methylpent-3-yn-2-amine, is synthesized via nucleophilic addition reactions. A documented method involves the reaction of methylacetylene with a secondary amine under catalytic conditions :

HCC-CH3+NH(CH3)2CatalystCH3C(CH3)(NH2)CCH\text{HC}\equiv\text{C-CH}_3 + \text{NH}(\text{CH}_3)_2 \xrightarrow{\text{Catalyst}} \text{CH}_3-\text{C}(\text{CH}_3)(\text{NH}_2)-\text{C}\equiv\text{CH}

This reaction typically employs transition metal catalysts (e.g., copper or palladium) to facilitate alkyne-amine coupling. Purification steps include fractional distillation or chromatography.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt:

C6H11N+HClC6H12ClN\text{C}_6\text{H}_{11}\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_{12}\text{ClN}

The product is isolated via filtration and recrystallized from ethanol or methanol to achieve high purity (>95%).

Chemical Reactivity and Functionalization

Alkyne Reactivity

The terminal alkyne group enables characteristic reactions:

  • Oxidation: Forms a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .

  • Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the triple bond to a single bond, yielding 2-methylpentan-2-amine.

  • Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.

Amine Reactivity

The protonated amine in the hydrochloride salt undergoes limited nucleophilic substitution but can participate in:

  • Salt Metathesis: Exchange of chloride for other anions (e.g., sulfate) in aqueous solution.

  • Deprotonation: Regeneration of the free base using strong bases (e.g., NaOH).

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